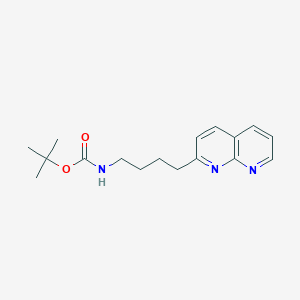

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

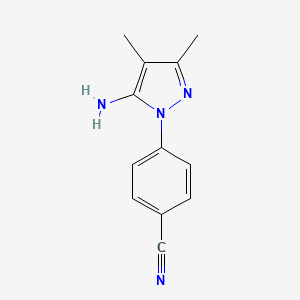

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a chemical compound with the CAS Number: 380382-82-1 . It has a molecular weight of 301.39 and its molecular formula is C17H23N3O2 . The compound is stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) .Physical And Chemical Properties Analysis

Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that derivatives of Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate exhibit significant in vitro and in vivo antibacterial activities. This includes compounds like 7-aminopyrrolidinyl 20b and 7-diazabicyclo naphthyridine 18b, which have been identified as potent compounds and are being considered for clinical evaluation (Bouzard et al., 1989).

Crystal Structures in Organic Chemistry : The tert-butyl carbamate derivatives have been studied for their crystal structures. Research has highlighted their ability to form bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating significant potential in crystallography and materials science (Baillargeon et al., 2017).

Synthesis in Organic Chemistry : This compound plays a crucial role as an intermediate in organic synthesis. For instance, its derivatives have been synthesized for their application in the preparation of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives, showcasing their utility in complex organic synthesis processes (Yadav et al., 2004).

Antimycobacterial Activities : Studies have demonstrated the effectiveness of certain derivatives against Mycobacterium tuberculosis, with compounds showing significant in vitro and in vivo activity against both standard and multi-drug-resistant strains (Sriram et al., 2007).

Metalation and Alkylation Studies : Research has delved into the metalation and alkylation properties of tert-butyl carbamate derivatives, indicating their potential utility in the synthesis of α-functionalized α-amino silanes, which are important in various chemical synthesis processes (Sieburth et al., 1996).

Catalysis and Synthetic Methods : The compound has been utilized in various synthetic methods, including Pd-catalyzed amidation of aryl(Het) halides, indicating its role in facilitating complex chemical reactions (Qin et al., 2010).

Hydrogen Bond Studies : The interplay of strong and weak hydrogen bonds in carbamate derivatives has been a subject of study, providing insights into molecular interactions and crystal packing, which is fundamental in the development of new materials and drugs (Das et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[4-(1,8-naphthyridin-2-yl)butyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFIWUBNCKAAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1=NC2=C(C=CC=N2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate](/img/structure/B2462880.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)

![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine](/img/structure/B2462894.png)